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molecular formula C16H16O4 B041899 Methyl 4-(benzyloxy)-3-methoxybenzoate CAS No. 56441-97-5

Methyl 4-(benzyloxy)-3-methoxybenzoate

Cat. No. B041899
M. Wt: 272.29 g/mol
InChI Key: FPGZHXRPIFVQOL-UHFFFAOYSA-N
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Patent
US07745490B2

Procedure details

A solution of sodium hydroxide (2.0 g) in methanol (50 ml) was added to a solution of 4-benzyloxy-3-methoxy benzoic acid methyl ester (4.64 g) in methanol (50 ml) and refluxed for 4 hrs. After removal of methanol under reduced pressure the residue was dissolved in water (150 ml) and washed with ethyl acetate (2×50 ml). The aqueous layer was acidified with 2N hydrochloric acid to pH 2. The precipitated product was collected by filtration which on drying under vacuum provided 4.17 g of 4-benzyloxy-3-methoxy benzoic acid. (Yield=74%)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5](=[O:22])[C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[C:8]([O:20][CH3:21])[CH:7]=1>CO>[CH2:13]([O:12][C:9]1[CH:10]=[CH:11][C:6]([C:5]([OH:22])=[O:4])=[CH:7][C:8]=1[O:20][CH3:21])[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.64 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)OCC1=CC=CC=C1)OC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After removal of methanol under reduced pressure the residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in water (150 ml)
WASH
Type
WASH
Details
washed with ethyl acetate (2×50 ml)
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration which
CUSTOM
Type
CUSTOM
Details
on drying under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=O)O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.17 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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